[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate
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Overview
Description
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its multiple functional groups, including acetamido, acetyloxy, and hydroxyhexylamino groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective acylation and amidation reactions. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment and large-scale reactors to handle the complex reaction sequences. The process may also include purification steps such as crystallization, chromatography, and recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyhexylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetamido group can be reduced to form primary amines.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyhexylamino group can yield ketones or aldehydes, while reduction of the acetamido group can produce primary amines .
Scientific Research Applications
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate can be compared with other similar compounds, such as:
[(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate: This compound shares similar functional groups but differs in its stereochemistry and specific substituents.
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxybenzyl)phenyl]oxan-2-yl]methyl acetate: This compound has different substituents and may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H42N2O11 |
---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C25H42N2O11/c1-16(29)27-22-24(37-19(4)32)23(36-18(3)31)20(15-35-17(2)30)38-25(22)34-14-10-7-11-21(33)26-12-8-5-6-9-13-28/h20,22-25,28H,5-15H2,1-4H3,(H,26,33)(H,27,29)/t20-,22-,23+,24-,25-/m1/s1 |
InChI Key |
SWSWEHKMJSIDQL-PRDVQWLOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCCCCO)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCCCCO)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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